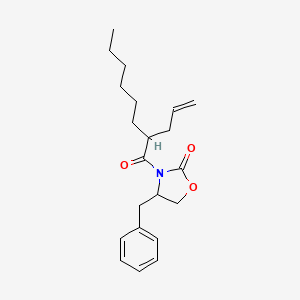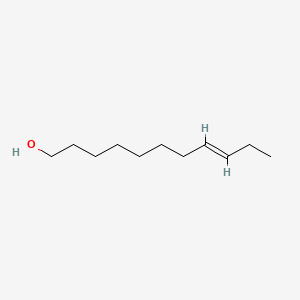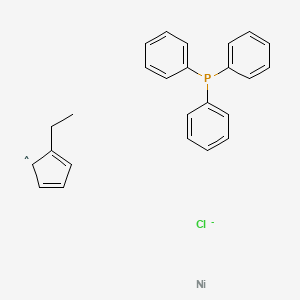
Chloro(ethylcyclopentadienyl)(triphenylphosphinenickel(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(ethylcyclopentadienyl)(triphenylphosphinenickel(II)) is an organometallic compound with the molecular formula C25H24ClNiP. It is used primarily in research settings, particularly in the field of catalysis. The compound features a nickel center coordinated to a chloro ligand, an ethylcyclopentadienyl ligand, and a triphenylphosphine ligand .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(ethylcyclopentadienyl)(triphenylphosphinenickel(II)) typically involves the reaction of nickel chloride with ethylcyclopentadienyl and triphenylphosphine ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction .
Industrial Production Methods
While the compound is primarily used in research, its industrial production would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and more stringent control of reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
Chloro(ethylcyclopentadienyl)(triphenylphosphinenickel(II)) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to form lower oxidation state nickel species.
Substitution: The chloro ligand can be substituted with other ligands such as halides, phosphines, or carbonyls.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand substitution reactions often involve the use of other ligands in the presence of a base or under photochemical conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while substitution reactions can produce a variety of nickel complexes with different ligands .
科学的研究の応用
Chloro(ethylcyclopentadienyl)(triphenylphosphinenickel(II)) has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Material Science: The compound is used in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers.
Medicinal Chemistry: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of metal-based drugs
作用機序
The mechanism by which Chloro(ethylcyclopentadienyl)(triphenylphosphinenickel(II)) exerts its effects is primarily through its role as a catalyst. The nickel center can facilitate various chemical transformations by coordinating to substrates and activating them for further reaction. The ethylcyclopentadienyl and triphenylphosphine ligands help stabilize the nickel center and modulate its reactivity .
類似化合物との比較
Similar Compounds
Chloro(cyclopentadienyl)(triphenylphosphinenickel(II)): Similar structure but with a cyclopentadienyl ligand instead of an ethylcyclopentadienyl ligand.
Bis(triphenylphosphine)nickel(II) dichloride: Contains two triphenylphosphine ligands and two chloro ligands.
Bis(ethylcyclopentadienyl)nickel(II): Contains two ethylcyclopentadienyl ligands.
Uniqueness
Chloro(ethylcyclopentadienyl)(triphenylphosphinenickel(II)) is unique due to its specific ligand combination, which provides a distinct reactivity profile. The presence of the ethylcyclopentadienyl ligand can influence the electronic properties of the nickel center, making it suitable for specific catalytic applications .
特性
分子式 |
C25H24ClNiP- |
|---|---|
分子量 |
449.6 g/mol |
InChI |
InChI=1S/C18H15P.C7H9.ClH.Ni/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-7-5-3-4-6-7;;/h1-15H;3-6H,2H2,1H3;1H;/p-1 |
InChIキー |
RJBSDSQGNLWKAW-UHFFFAOYSA-M |
正規SMILES |
CCC1=CC=C[CH]1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


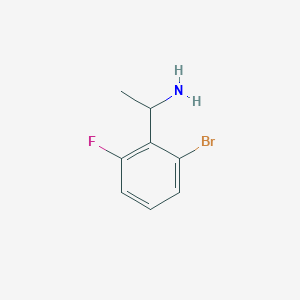
![Tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B12287019.png)
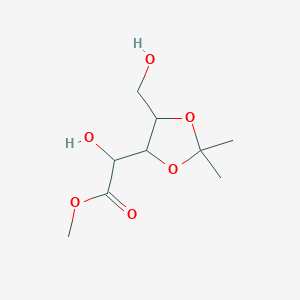
![15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12287034.png)
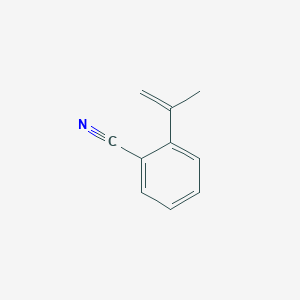

![[5-[2-amino-7-(4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl)-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B12287050.png)
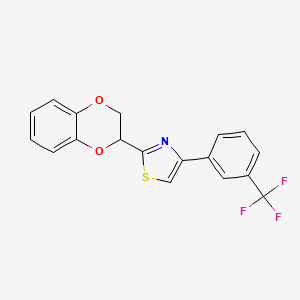
![Acetaldehyde, 2-[(triethylsilyl)oxy]-](/img/structure/B12287062.png)
![2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B12287068.png)
